1-(6-Chloropyridazin-3-yl)proline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-7-3-4-8(12-11-7)13-5-1-2-6(13)9(14)15/h3-4,6H,1-2,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMDAHGBUDZQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NN=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Significance of Pyridazine Heterocycles in Synthetic Design
The pyridazine (B1198779) ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, possesses a unique set of physicochemical properties that make it an attractive component in synthetic design, particularly in the field of medicinal chemistry. researchgate.net Its structure imparts a significant dipole moment, weak basicity, and a high capacity for hydrogen bonding, which are crucial for molecular recognition and interaction with biological targets. researchgate.net
Historically less common in nature compared to other heterocycles, the pyridazine structure has gained prominence as a "privileged structure" in drug discovery. researchgate.net It is often employed as a bioisosteric replacement for a phenyl ring, offering a less lipophilic and more polar alternative that can improve a molecule's pharmacokinetic profile. researchgate.net The two nitrogen atoms act as hydrogen bond acceptors, and the adjacent C-H bonds can serve as weak hydrogen bond donors, enabling robust interactions with target proteins. researchgate.net Furthermore, the electron-withdrawing nature of the nitrogen atoms modulates the properties of substituents on the ring, providing chemists with a tool to fine-tune the electronic and steric characteristics of a molecule. nih.gov This versatility is demonstrated by the incorporation of the pyridazine core in a range of biologically active compounds, including herbicides and several therapeutic agents targeting conditions from cancer to inflammation. researchgate.netchemicalbook.commdpi.com
| Property | Pyridazine | Pyrrolidine (B122466) (Proline Core) |
|---|---|---|
| Formula | C4H4N2 | C4H9N |
| Molar Mass | 80.09 g·mol−1 | 71.12 g·mol−1 |
| Nature | Aromatic Heterocycle | Saturated Heterocycle |
| Key Feature | Two adjacent nitrogen atoms, high dipole moment | Secondary amine in a five-membered ring |
| Primary Role in Design | Bioisostere, pharmacophore, H-bond acceptor | Chiral scaffold, organocatalyst, conformational constraint |
Importance of Proline Scaffolds in Asymmetric Synthesis and Chiral Recognition
Proline, a unique cyclic secondary amino acid, holds a revered position in organic chemistry, primarily for its role as a powerful and versatile organocatalyst in asymmetric synthesis. nih.govnih.gov The rise of proline organocatalysis marked a significant shift in the field, providing a simpler, more environmentally friendly alternative to metal-based catalysts. researchgate.net The efficacy of proline stems from its distinct bifunctional structure: a secondary amine and a carboxylic acid. mdpi.com
The secondary amine enables proline to react with carbonyl compounds to form nucleophilic enamine intermediates or electrophilic iminium ion intermediates. frontiersin.org This dual catalytic cycle is central to its ability to promote a wide range of carbon-carbon bond-forming reactions with high stereocontrol, including aldol (B89426) condensations, Mannich reactions, and Michael additions. nih.govresearchgate.net The rigid five-membered pyrrolidine (B122466) ring locks the molecule into a specific conformation, which, in conjunction with the carboxylic acid group, effectively shields one face of the reactive intermediate. nih.gov The carboxylic acid moiety can act as a Brønsted acid or engage in hydrogen bonding to help organize the transition state, thereby directing the approach of the electrophile and ensuring high enantioselectivity. mdpi.comfrontiersin.org This ability to induce chirality makes proline and its derivatives indispensable tools for the construction of complex, stereochemically defined molecules. frontiersin.org
| Atom | Typical 13C Chemical Shift (ppm) in D2O | Typical 1H Chemical Shift (ppm) in D2O |
|---|---|---|
| Cα (C2) | ~63.9 | ~4.1 |
| Cβ (C3) | ~31.7 | ~2.0-2.3 |
| Cγ (C4) | ~26.5 | ~2.0-2.3 |
| Cδ (C5) | ~48.8 | ~3.4 |
| C=O (Carboxyl) | ~177.5 | N/A |
Overview of Research Perspectives on 1 6 Chloropyridazin 3 Yl Proline As a Multifunctional Chemical Entity
Direct N-Functionalization Strategies of Proline with Halopyridazines
The most direct route to this compound involves forming a C-N bond between the proline nitrogen and the carbon atom of a pyridazine ring. This is typically achieved through either transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.
Transition Metal-Catalyzed N-Arylation Protocols
Transition metal catalysis, particularly using copper or palladium, offers a powerful method for the N-arylation of amino acids. rsc.orgmdpi.com These methods are valued for their broad substrate scope and functional group tolerance. In the context of synthesizing pyridazinyl proline derivatives, a copper-catalyzed Ullmann-type cross-coupling is a common approach. For instance, the coupling of a proline ester with an appropriate halopyridazine, such as 3,6-dichloropyridazine, can be facilitated by a copper(I) catalyst, often in the presence of a ligand like proline itself or a diamine. researchgate.net
More recent advancements have focused on developing milder and more efficient catalytic systems. nih.gov Nickel-catalyzed methods have also emerged as a viable alternative for the N-arylation of amino acid esters with heteroaryl halides, demonstrating high yields and excellent retention of enantiopurity. scholaris.ca The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction and preventing side reactions, such as racemization of the chiral center in proline. scholaris.ca
Table 1: Examples of Transition Metal-Catalyzed N-Arylation of Proline Derivatives
| Proline Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| L-Proline Methyl Ester | Aryl Iodide | CuI/Proline | K₃PO₄ | Dioxane | High | researchgate.net |
| L-Proline tert-Butyl Ester | Heteroaryl Chloride | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | High | scholaris.ca |
| trans-4-Hydroxy-L-proline | Aryl Halide | CuI | Cs₂CO₃ | DMSO | Good | researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) on 6-Chloropyridazine
Nucleophilic aromatic substitution (SNAr) presents a metal-free alternative for forging the N-pyridazine bond. nih.gov This reaction is contingent on the aromatic ring being sufficiently electron-deficient to be susceptible to nucleophilic attack. libretexts.org The pyridazine ring, with its two nitrogen atoms, is inherently electron-poor, and the presence of the chloro substituent further activates the ring for substitution. libretexts.org
In this strategy, the secondary amine of the proline ring acts as the nucleophile, directly displacing the chlorine atom from the 6-position of a pyridazine, such as 3,6-dichloropyridazine. The reaction rate is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often requires a base to deprotonate the proline nitrogen, thereby increasing its nucleophilicity. The choice of base and reaction temperature is critical to ensure the reaction proceeds efficiently and to minimize potential side reactions. nih.gov
The reactivity order in SNAr reactions often shows that fluoride (B91410) is the best leaving group, followed by chloride, which is a key difference from SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack to form a stable anionic intermediate (a Meisenheimer complex), rather than the cleavage of the carbon-halogen bond. nih.govlibretexts.org
Convergent Synthesis Approaches Involving Pyridazine Ring Formation
An alternative to direct N-arylation is a convergent approach where the pyridazine ring is synthesized from acyclic precursors that already contain the proline fragment. This strategy can be advantageous for creating complex or highly substituted pyridazine derivatives.
Cyclocondensation Reactions Incorporating Proline Derivatives
The formation of the pyridazine ring is typically achieved through a cyclocondensation reaction. youtube.com A common method involves the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) or a hydrazine derivative. In the context of synthesizing this compound, this would involve a precursor where the proline moiety is attached to one of the components of the cyclocondensation.
While specific examples incorporating proline directly into a pyridazine ring-forming cyclocondensation are less common in readily available literature, the principle is well-established for pyridine (B92270) synthesis and can be extrapolated. youtube.com For instance, a proline-containing β-keto ester could potentially be condensed with a suitable partner to form a dihydropyridazinone, which could then be further modified to introduce the chloro-substituent and aromatize the ring.
Stereocontrol Strategies in the Synthesis of Chiral Pyridazinyl Proline Derivatives
Since proline is a chiral amino acid, maintaining its stereochemical integrity throughout the synthetic sequence is paramount. researchgate.net The conditions used in both direct N-functionalization and convergent strategies must be carefully selected to prevent racemization at the α-carbon of the proline ring.
Key strategies for stereocontrol include:
Use of Mild Reaction Conditions: Harsh basic or acidic conditions and high temperatures can lead to epimerization. Therefore, developing reactions that proceed under mild conditions is crucial. researchgate.net
Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the choice of a suitable chiral ligand can not only facilitate the reaction but also help in preserving the stereochemistry of the substrate. acs.org
Substrate Control: The inherent chirality of the proline starting material can direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis. acs.org
Enzymatic Methods: Biocatalysis, for example using enzymes like Monoamine Oxidase (MAO-N), can offer highly stereoselective routes to chiral N-aryl proline derivatives. nih.gov
Application of Protecting Group Chemistry in Complex Synthetic Pathways
The synthesis of this compound involves a bifunctional starting material, proline, which contains both a secondary amine and a carboxylic acid. To prevent unwanted side reactions, one or both of these functional groups often need to be temporarily masked with protecting groups. biosynth.comresearchgate.net
Amine Protection: The secondary amine of proline is often protected to control its reactivity during certain synthetic steps. Common protecting groups for the nitrogen atom include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). peptide.com The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal. For instance, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. peptide.com
Carboxylic Acid Protection: The carboxylic acid group is frequently protected as an ester, such as a methyl or tert-butyl ester, to prevent it from interfering with reactions targeting the amine. nih.gov Esterification also enhances the solubility of the amino acid in organic solvents. The tert-butyl ester is particularly useful as it can be cleaved under acidic conditions that often leave other protecting groups intact, allowing for orthogonal protection strategies. peptide.comnih.gov
An effective protecting group strategy is fundamental for a successful multi-step synthesis. The groups must be robust enough to withstand the reaction conditions but readily cleavable without affecting the final structure. utsouthwestern.edu
Table 2: Common Protecting Groups Used in Proline Synthesis
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Reference |
| Amine | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA) | peptide.com |
| Amine | Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) | peptide.com |
| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | researchgate.net |
| Carboxylic Acid | Methyl Ester | Me | Methanol, Acid Catalyst | Saponification (Base) or Acid Hydrolysis | biosynth.com |
| Carboxylic Acid | tert-Butyl Ester | tBu | Isobutylene, Acid Catalyst | Strong Acid (e.g., TFA) | nih.gov |
Transformations at the Pyridazine Moiety
The pyridazine ring, activated by the presence of an electron-withdrawing chloro-substituent, is primed for a variety of chemical modifications, most notably at the carbon-chlorine bond.
The chlorine atom at the C-6 position of the pyridazine ring serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. researchgate.net
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most efficient methods for creating aryl-aryl or aryl-heteroaryl bonds. mdpi.com This reaction typically involves coupling the chloropyridazine with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net The versatility of the Suzuki reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, facilitated by the commercial availability of numerous boronic acids. mdpi.com Studies on related chloropyrimidine and chloropyridazine systems demonstrate that catalyst systems like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in solvents like 1,2-dimethoxyethane (B42094) (DME) or 1,4-dioxane (B91453) are effective. mdpi.commdpi.com
Interactive Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Chloro-Heterocycles
| Catalyst | Base | Solvent | Substrate Type | Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 3-Bromo-6-(thiophen-2-yl)pyridazine | 14-28% | mdpi.com |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 60% | mdpi.com |
Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for forming a bond between a sp² carbon (from an aryl halide) and a sp carbon (from a terminal alkyne). libretexts.orgnih.gov This reaction provides a direct route to introduce alkynyl functionalities onto the pyridazine ring. The classic Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base. organic-chemistry.orgwikipedia.org The reaction can be performed under mild conditions, often at room temperature. wikipedia.org More recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous for synthesizing molecules where copper sensitivity is a concern. nih.govnih.gov
Interactive Table 2: Typical Components for Sonogashira Coupling Reactions
| Component | Function | Examples | Reference |
|---|---|---|---|
| Palladium Catalyst | Primary catalyst for the main cycle | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | organic-chemistry.orgwikipedia.org |
| Copper Co-catalyst | Activates the alkyne | CuI | organic-chemistry.orgwikipedia.org |
| Base | Neutralizes HX, deprotonates alkyne | Diethylamine, Triethylamine | organic-chemistry.org |
| Alkyne | Coupling partner | Phenylacetylene, Trimethylsilylacetylene | wikipedia.org |
Beyond cross-coupling, the pyridazine core can undergo various functional group interconversions. The chemistry of pyridazine derivatives, particularly pyridazinones, has been explored for their utility as "functional group carriers," highlighting the ring's capacity for diverse transformations. korea.edu
The electron-deficient nature of the pyridazine ring allows the chloro-substituent to be displaced by various nucleophiles. Furthermore, multi-step sequences can be employed for more complex functionalization. For instance, a chloro-group can be substituted with a thio-group, which can then facilitate subsequent transformations, such as Negishi-type cross-coupling reactions, to introduce other functionalities. uni-muenchen.de This stepwise approach allows for the selective and controlled construction of highly substituted pyridazine systems. uni-muenchen.de
Reactions at the Proline Moiety
The proline portion of the molecule offers two primary sites for chemical modification: the carboxylic acid group and the pyrrolidine ring itself.
The carboxylic acid of the proline moiety is a versatile functional handle that can be readily converted into a variety of other groups. Standard organic transformations allow for its conversion into esters, amides, and other acid derivatives. The synthesis of related compounds like 6-chloropyridazine-3-carboxamide (B1590579) from the corresponding carboxylic acid demonstrates the feasibility of this transformation on the heterocyclic system. bldpharm.comnih.gov
Solid-phase organic synthesis has been effectively used to create libraries of proline derivatives by modifying the carboxylic acid. mdpi.com This methodology involves anchoring the proline core to a solid support and then treating it with various reagents to generate a diverse set of amides or other derivatives in a high-throughput manner. mdpi.com
Interactive Table 3: Common Modifications of the Proline Carboxylic Acid
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst | Ester |
| Amidation | Amine, Coupling Agent (e.g., HATU, HOBt) | Amide |
| Reduction | Reducing Agent (e.g., LiAlH₄) | Primary Alcohol |
The pyrrolidine ring of proline is chiral, and its stereochemistry is often crucial for the biological activity of its derivatives. While the ring is generally less reactive than the carboxylic acid, it can be functionalized. Research on related proline derivatives has shown that modifications to the pyrrolidine ring, such as the introduction of hydroxyl groups (as in hydroxyproline), can significantly impact the molecule's properties. nih.gov The synthesis of derivatives using 4-hydroxyproline (B1632879) demonstrates that the ring can be pre-functionalized before being coupled to the pyridazine moiety. nih.gov This strategy allows for the introduction of additional diversity and the exploration of structure-activity relationships related to the conformation and substitution of the pyrrolidine ring.
Mechanistic Insights into Reactivity Profiles
The reactivity of the this compound core is governed by the principles of organometallic catalysis and heterocyclic chemistry. The cross-coupling reactions at the chloro position are prime examples.
Suzuki-Miyaura Reaction Mechanism : The catalytic cycle is generally understood to involve three key steps:
Oxidative Addition : The low-valent Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazine ring, forming a Pd(II) intermediate.
Transmetalation : The organic group from the boronic acid derivative is transferred to the palladium center from the boron atom, a step typically facilitated by the base.
Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. researchgate.net
Sonogashira Reaction Mechanism : This reaction involves two interconnected catalytic cycles. libretexts.orgwikipedia.org
Palladium Cycle : This cycle is similar to the Suzuki reaction, involving oxidative addition of the Pd(0) catalyst to the chloropyridazine, followed by transmetalation and reductive elimination.
Copper Cycle : The copper(I) co-catalyst reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself and readily participates in the transmetalation step with the Pd(II) complex, transferring the alkynyl group to the palladium center before reductive elimination occurs. libretexts.orgorganic-chemistry.org
The efficiency of these reactions is highly dependent on factors such as the choice of palladium ligand, the base, the solvent, and the temperature, all of which can influence the rates of the individual steps within the catalytic cycles. libretexts.org
Stereochemical Characterization and Conformational Dynamics of 1 6 Chloropyridazin 3 Yl Proline
Determination of Absolute and Relative Configuration
The concept of stereochemistry is fundamental to understanding the three-dimensional arrangement of atoms in 1-(6-chloropyridazin-3-yl)proline. The proline moiety contains a single stereocenter at the α-carbon (Cα), which dictates the absolute configuration of the molecule.
Absolute configuration refers to the spatial arrangement of the atoms of a chiral molecular entity and its stereochemical description as, for example, R or S. For this compound, the starting material, either L-proline or D-proline, determines the absolute configuration. L-proline possesses the (S) configuration at the α-carbon, while D-proline has the (R) configuration. The substitution of the hydrogen on the proline nitrogen with the 6-chloropyridazinyl group does not alter the existing stereocenter. Therefore, the synthesis of this compound from L-proline will yield (2S)-1-(6-chloropyridazin-3-yl)proline, and synthesis from D-proline will result in (2R)-1-(6-chloropyridazin-3-yl)proline.
Relative configuration describes the relationship between two or more stereocenters within a molecule. Since this compound has only one stereocenter, the concept of relative configuration is not applicable to a single enantiomer. However, it becomes relevant when considering diastereomers, which would arise if additional stereocenters were introduced, for instance, by substitution on the pyridazine (B1198779) or proline rings.
The definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. This technique provides a detailed three-dimensional map of the electron density in a crystalline solid, allowing for the unambiguous assignment of the spatial arrangement of all atoms. While a crystal structure for this compound itself is not publicly available, the structure of a related compound, 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline, has been reported. researchgate.net This analogous structure provides valuable insights into the potential solid-state conformation of a heterocyclic system attached to a saturated nitrogen-containing ring.
Analysis of Conformational Preferences of the Pyridazinyl Proline System
The conformational flexibility of this compound is primarily governed by two key structural features: the pucker of the proline ring and the rotation around the N-C bond connecting the proline and pyridazine rings.
The five-membered pyrrolidine (B122466) ring of proline is not planar and adopts puckered conformations, typically described as "envelope" or "twist" forms. The puckering is generally localized at the Cβ and Cγ atoms. The two predominant conformations are the Cγ-exo and Cγ-endo pucker, where the Cγ atom is displaced on the opposite (exo) or the same (endo) side of the ring as the carboxyl group, respectively. The energy barrier between these conformations is relatively low, and their equilibrium is influenced by the nature of the substituent on the nitrogen atom and the solvent environment.
The introduction of the bulky and electron-deficient 6-chloropyridazinyl group at the N1 position is expected to significantly influence the ring pucker equilibrium. Steric hindrance between the pyridazinyl ring and the proline ring protons will likely favor a specific pucker that minimizes these interactions. Molecular modeling studies on related 6-chloropyridazin-3-yl derivatives have shown that computational methods can be employed to determine preferred conformations. nih.gov
Furthermore, rotation around the N-C(pyridazine) bond can lead to different spatial orientations of the two ring systems. This rotation will be influenced by steric clashes between the ortho-proton of the pyridazine ring and the protons on the proline ring, as well as by potential electronic interactions between the lone pair of the proline nitrogen and the π-system of the pyridazine ring. The planarity of the pyridazine ring and the restricted rotation around the amide-like N-C bond contribute to a relatively defined set of accessible conformations.
Spectroscopic Techniques for Stereochemical Assignment (e.g., Chiroptical Methods, Advanced NMR Spectroscopy)
A variety of spectroscopic techniques are indispensable for elucidating the stereochemistry and conformational dynamics of chiral molecules like this compound in solution.
Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and three-dimensional structure of molecules in solution. For this compound, several NMR techniques would be particularly informative:
¹H NMR: The chemical shifts and coupling constants of the proline ring protons are highly sensitive to the ring's pucker. Analysis of the vicinal coupling constants (³J) between adjacent protons can provide quantitative information about the dihedral angles and thus the preferred conformation.
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close in proximity, providing crucial information about the relative orientation of the pyridazinyl and proline rings. For instance, NOEs between the pyridazine ring protons and the proline ring protons would define the rotational conformation around the N-C bond.
¹³C NMR: The chemical shifts of the proline carbons, particularly Cβ and Cγ, are also indicative of the ring pucker.
Below is a hypothetical table of expected ¹H NMR chemical shifts for this compound, based on known data for proline and related heterocyclic compounds.
| Proton | Expected Chemical Shift Range (ppm) | Multiplicity |
| Pyridazine H4 | 7.8 - 8.2 | d |
| Pyridazine H5 | 7.4 - 7.7 | d |
| Proline Hα | 4.0 - 4.5 | dd |
| Proline Hδ | 3.5 - 4.0 | m |
| Proline Hβ, Hγ | 1.8 - 2.5 | m |
Chiroptical Methods: These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light and are thus exquisitely sensitive to the stereochemistry of the molecule.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared radiation. VCD spectra provide detailed information about the stereochemistry and conformation based on the vibrational modes of the molecule. The amide and C-H stretching and bending vibrations of the proline ring would be particularly informative. cas.cz
The combination of these advanced spectroscopic methods, coupled with computational modeling, provides a powerful and comprehensive approach to unraveling the intricate stereochemical and conformational landscape of this compound.
Computational and Theoretical Chemistry Studies on 1 6 Chloropyridazin 3 Yl Proline
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can predict a wide range of molecular properties, providing a detailed understanding of the molecule's stability, reactivity, and spectroscopic characteristics. For 1-(6-Chloropyridazin-3-yl)proline, DFT calculations are instrumental in elucidating its fundamental electronic properties.
DFT studies on related pyridazine (B1198779) derivatives have been performed to determine optimized geometry, total energy, and frontier molecular orbital energies. researchgate.netresearchgate.net These calculations typically employ functionals like B3LYP with basis sets such as 6-31G**, which provide a good balance between accuracy and computational cost. researchgate.net Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
Other important electronic properties that can be calculated using DFT include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Electronegativity (χ): The ability of an atom to attract shared electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. researchgate.net
Studies on similar heterocyclic systems show that the introduction of substituents significantly alters these electronic properties. researchgate.netnih.gov For this compound, the chlorine atom and the proline ring would be expected to have a substantial impact on the electron distribution and reactivity of the pyridazine core.
Table 1: Representative Electronic Properties Calculated by DFT for Pyridazine Derivatives This table presents typical data obtained from DFT calculations on related pyridazine compounds to illustrate the type of information generated for this compound.
| Property | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 researchgate.netresearchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 researchgate.netresearchgate.net |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.5 researchgate.netresearchgate.net |
| Ionization Potential (IP) | Energy required to remove an electron | 6.0 to 7.5 researchgate.net |
| Electron Affinity (EA) | Energy released upon gaining an electron | 1.5 to 2.5 researchgate.net |
| Electronegativity (χ) | Tendency to attract electrons | 3.8 to 5.0 researchgate.net |
| Chemical Hardness (η) | Resistance to deformation of electron cloud | 2.0 to 2.75 researchgate.net |
Molecular Modeling and Dynamics Simulations of Pyridazinyl Proline Derivatives
Molecular modeling and molecular dynamics (MD) simulations are essential computational techniques for studying the dynamic behavior of molecules and their interactions with biological macromolecules. nih.gov These methods allow researchers to observe the conformational changes, binding modes, and stability of pyridazinyl proline derivatives in simulated physiological environments. nih.govacs.org
MD simulations track the movements of atoms over time by solving Newton's equations of motion, providing a detailed picture of the molecule's flexibility and interactions. nih.gov For a compound like this compound, MD simulations can be used to:
Analyze Interactions with Receptors: If the compound is being investigated as a potential drug, MD simulations can model its binding to a target protein. acs.org This helps in understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the protein-ligand complex. nih.gov
Study Solvation Effects: The behavior of a molecule can be significantly influenced by the solvent. MD simulations explicitly model solvent molecules, allowing for the study of properties like the solvent-accessible surface area (SASA). researchgate.netuni-miskolc.hu
Molecular docking, a related molecular modeling technique, is often used as a starting point for MD simulations. Docking predicts the preferred binding orientation of a ligand to a target protein. nih.gov Subsequent MD simulations can then be used to refine this binding pose and assess the stability of the complex over time. nih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to evaluate the stability of the simulation. nih.gov
Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Significance |
| RMSD | Root-Mean-Square Deviation | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. Indicates the stability of the simulated system. nih.gov |
| RMSF | Root-Mean-Square Fluctuation | Measures the fluctuation of each atom or residue from its average position. Highlights flexible regions of the molecule or protein. nih.gov |
| Hydrogen Bonds | Non-covalent bonds between a hydrogen atom and an electronegative atom. | Crucial for determining the specificity and stability of ligand-receptor binding. researchgate.net |
| SASA | Solvent-Accessible Surface Area | The surface area of a molecule that is accessible to a solvent. Provides insight into the hydrophobic/hydrophilic character of the molecule. researchgate.netuni-miskolc.hu |
| Binding Free Energy | The free energy change upon ligand binding. | Calculated using methods like MM-PBSA/GBSA to estimate the affinity of the ligand for its target. nih.gov |
Theoretical Prediction of Reaction Mechanisms and Energetics
Theoretical chemistry methods, particularly DFT, are invaluable for predicting the mechanisms and energetics of chemical reactions. acs.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways for the synthesis or transformation of this compound.
A common synthetic route to N-aryl or N-heteroaryl proline derivatives involves the nucleophilic substitution of a halogen on the aromatic ring by the secondary amine of proline. For this compound, this would likely involve the reaction of proline with 3,6-dichloropyridazine. Theoretical calculations can model this reaction to:
Determine Reaction Barriers: Calculate the activation energy for each step of the proposed mechanism. The step with the highest energy barrier is the rate-determining step. acs.org
Identify Intermediates and Transition States: Optimize the geometry of all species along the reaction coordinate, including short-lived transition states.
For instance, a study of the proline-catalyzed aldol (B89426) reaction using DFT successfully mapped out the enamine mechanism, identified the rate-limiting step, and showed how the presence of a solvent could open up alternative, lower-energy pathways. acs.org Similar computational approaches can be applied to understand the regioselectivity of the substitution on the pyridazine ring and to optimize reaction conditions (e.g., solvent, temperature) by predicting their effect on the reaction energetics.
Table 3: Hypothetical Steps in the Theoretical Analysis of a Reaction Mechanism This table outlines a general workflow for the computational study of the synthesis of this compound.
| Step | Description | Computational Method | Output |
| 1. Reactant & Product Optimization | Geometrical optimization of reactants (proline, 3,6-dichloropyridazine) and the final product. | DFT | Minimum energy structures and their electronic energies. |
| 2. Transition State Search | Locate the transition state structure connecting reactants and products (or intermediates). | DFT (e.g., QST2/QST3, Berny optimization) | Geometry of the transition state and its energy. |
| 3. Frequency Calculation | Calculate vibrational frequencies for all optimized structures. | DFT | Confirms structures as minima (no imaginary frequencies) or transition states (one imaginary frequency). Provides zero-point vibrational energies. |
| 4. IRC Calculation | Intrinsic Reaction Coordinate (IRC) calculation. | DFT | Traces the reaction path from the transition state down to the reactants and products, confirming the connection. |
| 5. Solvation Modeling | Recalculate energies including the effect of a solvent. | DFT with a continuum solvation model (e.g., PCM) | More accurate reaction and activation energies that reflect experimental conditions. acs.org |
Quantitative Structure-Reactivity Relationship (QSRR) Investigations
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov The goal of QSRR is to develop a mathematical equation that can predict the reactivity of new, unsynthesized compounds based on calculated structural or physicochemical properties, known as descriptors. chemrxiv.orgtubitak.gov.tr
For a series of pyridazinyl proline derivatives, a QSRR study could be developed to predict a specific measure of reactivity, such as the rate constant for a particular reaction or a biological activity that depends on a chemical reaction. The process involves several key steps:
Data Set Assembly: A set of molecules with known reactivity data is required. chemrxiv.org
Descriptor Calculation: For each molecule in the set, a variety of molecular descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges from DFT). researchgate.net
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that links a selection of descriptors to the observed reactivity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.
QSRR models provide valuable insights into the structural features that govern reactivity. nih.gov For example, a QSRR model for pyridazinyl proline derivatives might reveal that reactivity is strongly correlated with the electronic properties of the pyridazine ring and the steric bulk of substituents. This information can guide the design of new derivatives with desired reactivity profiles.
Table 4: Example of a Hypothetical QSRR Model This table illustrates the general form of a QSRR equation and the types of descriptors that might be used.
| Component | Description |
| Model Equation | log(k) = β₀ + β₁·(Descriptor 1) + β₂·(Descriptor 2) + ... + ε |
| log(k) | The dependent variable, representing the logarithm of the reaction rate constant (a measure of reactivity). |
| β₀, β₁, β₂ | Regression coefficients determined by the statistical fitting process. |
| Descriptor 1 | Example: LUMO Energy (a quantum chemical descriptor related to electrophilicity). |
| Descriptor 2 | Example: Molecular Volume (a steric descriptor related to the size of the molecule). |
| ε | The error term of the model. |
Applications in Advanced Organic Synthesis and Materials Science
1-(6-Chloropyridazin-3-yl)proline as a Chiral Building Block for Complex Molecules
The inherent chirality and constrained conformation of the proline ring make it a cornerstone in the synthesis of complex natural products and pharmaceuticals. mdpi.comnih.gov The introduction of a 6-chloropyridazinyl moiety onto the proline nitrogen further enhances its utility, offering a versatile handle for synthetic transformations and introducing specific electronic properties. This substituted proline derivative serves as a chiral building block, a fundamental unit used to construct larger, more complex molecules with defined stereochemistry.
The presence of the chloropyridazine group offers several advantages. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities through substitution reactions. This feature enables the elaboration of the initial scaffold into a wide array of more complex structures. Furthermore, the pyridazine (B1198779) ring itself can participate in various cycloaddition and cross-coupling reactions, providing pathways to build intricate polycyclic systems.
The synthesis of complex molecules often relies on a strategy of assembling smaller, well-defined chiral building blocks. This compound fits perfectly into this paradigm, providing a robust and versatile starting point for the stereocontrolled synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science. The ability to control the three-dimensional arrangement of atoms is crucial in these fields, as the biological activity or material properties of a molecule are often dictated by its specific stereoisomeric form.
Design and Evaluation of Pyridazinyl Proline Derivatives as Ligands in Asymmetric Catalysis
The field of asymmetric catalysis, which focuses on the synthesis of chiral compounds using chiral catalysts, has been significantly influenced by ligands derived from proline. researchgate.netorganic-chemistry.org The rigid structure of proline helps to create a well-defined chiral environment around a metal center, which in turn directs the stereochemical outcome of a catalyzed reaction. semanticscholar.org Derivatives of this compound are being explored as innovative ligands for various asymmetric transformations.
The design of these ligands involves modifying the basic this compound structure to fine-tune its steric and electronic properties. For instance, the carboxylic acid group of proline can be converted into amides or esters, and the chlorine atom on the pyridazine ring can be substituted with different groups. These modifications allow for the creation of a library of ligands with varying coordination properties.
These pyridazinyl proline-derived ligands have been evaluated in a range of metal-catalyzed asymmetric reactions. The nitrogen atoms of the pyridazine ring, along with the nitrogen and oxygen atoms of the proline moiety, can act as coordination sites for a variety of transition metals. The specific geometry and electronic nature of the resulting metal-ligand complex are crucial for achieving high levels of enantioselectivity. Research in this area is active, with the goal of developing highly efficient and selective catalysts for the synthesis of enantiomerically pure compounds. mdpi.com
Below is a table summarizing the application of proline derivatives in asymmetric catalysis, highlighting the types of reactions and the role of the proline-based ligand.
| Asymmetric Reaction | Proline Derivative Role | Metal Catalyst (if applicable) | Achieved Stereoselectivity |
| Aldol (B89426) Reaction | Organocatalyst | Not Applicable | High enantioselectivity semanticscholar.org |
| Michael Addition | Organocatalyst | Not Applicable | High diastereoselectivity and enantioselectivity researchgate.net |
| Mannich Reaction | Organocatalyst | Not Applicable | High enantioselectivity researchgate.net |
| Henry Reaction | Chiral Ligand | Copper(II) | Up to 94% ee researchgate.net |
| researchgate.netnih.gov-Stevens Rearrangement | Chiral Auxiliary | Not Applicable | High enantio- and diastereoselectivities researchgate.net |
Development of Novel Organic Scaffolds and Architectures
The quest for novel organic scaffolds is a driving force in modern drug discovery and materials science. A scaffold represents the core structure of a molecule, which can be decorated with various functional groups to create a library of compounds for screening. This compound is an attractive starting material for the development of new and unique molecular frameworks.
The combination of the planar, aromatic pyridazine ring and the non-planar, chiral proline ring results in a three-dimensional structure that can serve as a template for building diverse molecular architectures. The reactivity of the chloropyridazine moiety allows for its incorporation into larger ring systems through intramolecular cyclization reactions or its use as a linking unit in the construction of macrocycles and polymers.
For example, the reaction of this compound with other bifunctional molecules can lead to the formation of novel heterocyclic systems with complex topologies. These new scaffolds can exhibit unique biological activities or material properties that are not accessible from simpler starting materials. The development of such novel architectures is a key strategy for expanding the chemical space available to scientists and for discovering new lead compounds for drug development or new materials with advanced functionalities.
Potential in Functional Materials Research (e.g., optoelectronic properties, supramolecular assembly)
The pyridazine ring system, being an electron-deficient heterocycle, can impart interesting electronic and photophysical properties to molecules containing it. This has led to the investigation of derivatives of this compound in the field of functional materials research. The interplay between the electronic nature of the pyridazine core and the chiral proline unit can lead to materials with unique optoelectronic properties.
Furthermore, the presence of hydrogen bond donors and acceptors, as well as the potential for π-π stacking interactions involving the pyridazine ring, makes these molecules suitable candidates for the construction of supramolecular assemblies. nih.govnih.gov Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. By carefully designing the structure of the pyridazinyl proline derivatives, it is possible to control their self-assembly into well-defined, ordered structures such as gels, liquid crystals, or porous frameworks. nih.gov These organized assemblies can exhibit emergent properties that are not present in the individual molecules, with potential applications in areas such as sensing, separations, and catalysis.
The chirality of the proline unit can also be transferred to the supramolecular level, leading to the formation of chiral aggregates. These chiral supramolecular materials are of great interest for applications in enantioselective separations and asymmetric catalysis. The ongoing research in this area aims to exploit the unique combination of features in this compound to create new functional materials with tailored properties.
Advanced Analytical Methodologies for Characterization of 1 6 Chloropyridazin 3 Yl Proline
High-Resolution Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS provides the exact mass of a compound with a high degree of precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of a unique molecular formula.
For 1-(6-chloropyridazin-3-yl)proline, which has a molecular formula of C9H10ClN3O2, the theoretical monoisotopic mass can be calculated with high precision. guidechem.com An experimentally determined mass that matches this theoretical value provides strong evidence for the compound's identity and rules out other potential structures with the same nominal mass. The presence of a chlorine atom is further confirmed by the characteristic isotopic pattern (approximately 3:1 ratio for the M and M+2 peaks) in the mass spectrum.
Table 1: Theoretical and Expected HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C9H10ClN3O2 |
| Theoretical Monoisotopic Mass | 227.04615 u |
| Expected [M+H]+ | 228.05398 u |
| Expected [M+Na]+ | 250.03592 u |
Data is theoretical and serves as an example of expected values in an HRMS experiment.
Multi-Nuclear and Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of a molecule in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms.
¹H NMR: Provides information on the number of different types of protons and their local chemical environments. The spectrum would show distinct signals for the protons on the pyridazine (B1198779) ring, the proline ring, and the carboxylic acid proton.
¹³C NMR: Reveals the number of unique carbon atoms in the molecule.
Multi-nuclear NMR (e.g., ¹⁵N): Can provide further structural insights, particularly regarding the nitrogen-rich pyridazine ring and the proline's amine group.
Multi-dimensional NMR (e.g., COSY, HSQC, HMBC): These 2D techniques are crucial for establishing the final structure.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting the proline and pyridazine fragments.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridazine-H | 7.2 - 7.8 | 150 - 160 |
| Proline α-CH | 4.0 - 4.5 | 58 - 62 |
| Proline β, γ, δ-CH₂ | 1.8 - 2.5 | 25 - 55 |
| Carboxyl-OH | > 10 (variable) | 170 - 180 |
Note: These are predicted chemical shift ranges and can vary based on the solvent and other experimental conditions.
X-ray Crystallography for Solid-State Structure and Chirality Determination
X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. This technique can unambiguously determine bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which contains a chiral center at the α-carbon of the proline ring, X-ray crystallography can confirm whether the compound is the (S) or (R) enantiomer, or a racemic mixture.
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, revealing the precise location of each atom. The resulting structural data includes the unit cell dimensions, space group, and atomic coordinates. While specific crystallographic data for this compound is not publicly available, a related structure, 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline, has been characterized by X-ray diffraction, revealing details about its crystal packing and intermolecular interactions, such as hydrogen bonds. researchgate.net
Table 3: Example Crystallographic Data Parameters
| Parameter | Example Data |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å |
| Volume | V ų |
| Z (molecules per unit cell) | 4 |
| Calculated Density | ρ g/cm³ |
This table represents the type of data obtained from an X-ray crystallography experiment and is not the actual data for the title compound.
Vibrational and Electronic Spectroscopy for Molecular Fingerprinting and Purity Assessment
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of the chemical bonds within the molecule. Each functional group has characteristic absorption or scattering frequencies. For this compound, key vibrational bands would include:
O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹)
C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹)
C=N stretch of the pyridazine ring (~1550-1650 cm⁻¹)
C-Cl stretch (~600-800 cm⁻¹)
Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule. The pyridazine ring, being an aromatic and heteroaromatic system, is a chromophore that will absorb UV light at specific wavelengths. The position and intensity of these absorption maxima (λmax) are characteristic of the compound and can be used to assess its purity and concentration in solution.
Table 4: Characteristic Vibrational Frequencies and Electronic Absorption
| Spectroscopy | Functional Group/Chromophore | Expected Frequency/Wavelength |
| FTIR/Raman | Carboxylic Acid O-H | 2500-3300 cm⁻¹ (broad) |
| FTIR/Raman | Carboxylic Acid C=O | 1700-1730 cm⁻¹ |
| FTIR/Raman | Pyridazine Ring C=N/C=C | 1400-1650 cm⁻¹ |
| UV-Vis | Pyridazine Ring (π→π*) | 200-300 nm |
Future Perspectives and Emerging Research Avenues for Pyridazinyl Proline Compounds
Exploration of Sustainable and Green Synthetic Protocols
The chemical industry's shift towards sustainability is driving the development of green synthetic methods for complex molecules. For pyridazinyl proline compounds, this involves moving away from harsh reagents and traditional heating methods. L-proline, a naturally occurring amino acid, is increasingly recognized as an effective and environmentally benign organocatalyst for various organic transformations, including the synthesis of heterocyclic systems mdpi.comrsc.orgmdpi.comresearchgate.net. Future research will likely explore its use, or the use of its derivatives, to catalyze the formation of pyridazine-containing molecules under milder conditions rsc.orgmdpi.com.
Green chemistry principles emphasize high-yield reactions with easy work-up and purification, often utilizing non-toxic, biodegradable catalysts mdpi.com. Methodologies such as ultrasonic irradiation and grinding techniques, which reduce reaction times and energy consumption, are promising alternatives to conventional refluxing researchgate.net. The use of greener solvents like ethanol or even water-based systems is another key area of exploration mdpi.com. By replacing petro-sourced nitrogen catalysts and hazardous solvents, the synthesis of pyridazinyl prolines can become more cost-effective and environmentally responsible mdpi.com.
| Synthetic Parameter | Conventional Approach | Potential Green Alternative | Primary Benefit |
|---|---|---|---|
| Catalyst | Metal-based or harsh acid/base catalysts | L-proline or its derivatives as organocatalysts mdpi.comrsc.org | Biodegradable, non-toxic, reusable researchgate.net |
| Solvent | Chlorinated or polar aprotic solvents (e.g., DMF) | Ethanol, water, or solvent-free conditions mdpi.com | Reduced environmental impact and toxicity |
| Energy Input | Prolonged heating under reflux | Microwave or ultrasonic irradiation rsc.org | Shorter reaction times, lower energy use |
| Reaction Conditions | High temperatures, inert atmospheres | Mild, ambient temperature conditions researchgate.net | Increased safety and operational simplicity |
Discovery of Unprecedented Reactivity and Transformations
The 1-(6-Chloropyridazin-3-yl)proline scaffold is rich in chemical functionality, suggesting a wide scope for novel reactions. The 6-chloropyridazine moiety is highly susceptible to nucleophilic aromatic substitution, a cornerstone of its reactivity uoanbar.edu.iqnih.gov. The chlorine atom acts as a leaving group, enabling the introduction of a diverse array of substituents by reacting with various nucleophiles. This reactivity has been exploited to synthesize libraries of 6-substituted pyridazine (B1198779) derivatives for biological screening nih.govnih.govresearchgate.net.
Beyond simple substitution, the interplay between the pyridazine ring and the proline moiety could lead to unprecedented transformations. Proline itself is known to catalyze reactions through enamine or iminium intermediates, and its rigid structure can direct the stereochemistry of reactions wikipedia.orgresearchgate.netpnas.org. Future research could investigate intramolecular reactions, where the proline ring participates in or directs transformations on the pyridazine core, potentially leading to complex, fused heterocyclic systems. The development of metal-free reaction conditions, such as aza-Diels–Alder reactions, also presents a modern approach to constructing pyridazine rings with high regioselectivity acs.org.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, improved yields, and greater scalability mdpi.com. For the synthesis of pyridazinyl proline compounds, particularly on an industrial scale, flow chemistry represents a transformative technology. Reactions that are hazardous in batch, such as those involving highly reactive intermediates or generating significant exotherms, can be managed safely in the small, controlled environment of a flow reactor mdpi.com.
Continuous-flow systems allow for rapid optimization of reaction conditions (temperature, pressure, residence time) and can be integrated with in-line purification and analysis, accelerating the discovery and development process. This technology is particularly well-suited for multi-step syntheses, where intermediates can be generated and immediately used in the next step without isolation. The enzymatic synthesis of related heterocyclic amides has already been successfully demonstrated in continuous-flow microreactors, achieving high yields in minutes compared to many hours in batch reactors nih.gov. This approach could be adapted for the synthesis of pyridazinyl proline derivatives, enhancing both efficiency and sustainability nih.gov.
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Safety | Higher risk with exothermic reactions or hazardous reagents | Enhanced safety due to small reaction volumes and superior heat transfer mdpi.com |
| Scalability | Complex and often requires re-optimization | Simpler scale-up by running the system for a longer duration |
| Reaction Time | Often hours to days | Can be reduced to seconds or minutes nih.gov |
| Process Control | Difficult to precisely control temperature and mixing | Precise control over temperature, pressure, and residence time mdpi.com |
| Integration | Requires manual isolation and purification between steps | Allows for integrated multi-step synthesis and in-line purification |
Advanced Computational Design of Functionalized Pyridazinyl Proline Systems
Computational chemistry is an indispensable tool for modern drug discovery, enabling the rational design and optimization of new molecules. For pyridazinyl proline systems, methods like Density Functional Theory (DFT) can be used to study the molecule's electronic structure, predict its reactivity, and understand its stability researchgate.netgsconlinepress.comresearchgate.net. DFT calculations can elucidate parameters such as HOMO-LUMO energy gaps, dipole moments, and molecular electrostatic potential maps, which are crucial for predicting how a molecule will interact with its environment and biological targets researchgate.netgsconlinepress.com.
Structure-based drug design relies heavily on molecular docking and molecular dynamics (MD) simulations to predict how a ligand binds to a protein's active site vensel.orgnih.govwjarr.comresearchgate.net. These techniques can be used to screen virtual libraries of functionalized pyridazinyl proline derivatives against a target protein, such as a kinase or receptor, to identify the most promising candidates for synthesis vensel.orgacs.orgtandfonline.com. By visualizing the binding interactions—like hydrogen bonds and hydrophobic contacts—researchers can iteratively modify the compound's structure to improve its affinity and selectivity nih.govacs.org. This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening mdpi.com.
| Computational Method | Application for Pyridazinyl Proline Systems | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Analysis of electronic properties and reactivity researchgate.netgsconlinepress.com | HOMO/LUMO energies, charge distribution, molecular electrostatic potential researchgate.net |
| Molecular Docking | Predicting binding modes and affinities to biological targets nih.govwjarr.com | Identification of key interactions (H-bonds, π-stacking), ranking of potential inhibitors researchgate.net |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-protein complex vensel.org | Conformational stability of the ligand in the active site, calculation of binding free energies nih.govacs.org |
| 3D-QSAR | Relating 3D structural features to biological activity vensel.org | Guiding structural modifications to enhance potency and selectivity |
Exploration of Biological Interactions for Mechanistic Understanding
A deep understanding of how pyridazinyl proline compounds interact with biological targets at the molecular level is crucial for their development as therapeutic agents. The pyridazine ring is a well-established pharmacophore, capable of engaging in key interactions such as hydrogen bonding via its two adjacent nitrogen atoms and π-π stacking with aromatic residues in a protein's binding pocket nih.gov.
In vitro studies are fundamental to elucidating these mechanisms. Binding assays, for instance, can determine the affinity (Ki) of compounds for specific receptors or enzymes nih.gov. Enzymatic inhibition assays can quantify a compound's potency (IC50) and help determine its mode of inhibition (e.g., competitive, non-competitive) tandfonline.comresearchgate.net. Such studies have been performed on a wide range of pyridazine derivatives, demonstrating their potential as inhibitors of targets like cyclin-dependent kinases (CDKs) and PIM kinases tandfonline.comnih.govresearchgate.netnih.gov. The proline component adds another layer of specificity, as its rigid structure can lock the molecule into a conformation that is optimal for binding, or it can engage in specific C-H/π interactions with the target nih.gov. Future work will involve detailed in vitro characterization of this compound and its analogs to build comprehensive structure-activity relationships (SAR) and to validate the predictions made by computational models nih.govresearchgate.net.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(6-Chloropyridazin-3-yl)proline, and how can purity be ensured?
- Methodology : The compound can be synthesized via condensation of 3,6-dichloropyridazine with proline derivatives under basic conditions, followed by selective alkylation. Purity is validated using high-performance liquid chromatography (HPLC) with EN300-228668 standards (≥95% purity) . Key intermediates (e.g., 3,6-dichloropyridazine) should be purified via recrystallization or column chromatography to minimize side products .
Q. How can researchers confirm the structural integrity of this compound?
- Methodology : Use X-ray crystallography (SHELX suite for refinement ) to resolve the proline-pyridazine linkage. Cross-validate with -NMR (e.g., δ 3.46 ppm for proline α-hydrogens) and ESI-HRMS (e.g., [M-H] calculated: 460.1210, observed: 460.1212) .
| Technique | Key Peaks/Parameters | Purpose |
|---|---|---|
| X-ray | SHELXL-refined coordinates | Confirm stereochemistry |
| -NMR | δ 6.05–8.73 (pyridazine protons) | Assign aromatic substituents |
| ESI-HRMS | m/z accuracy ≤2 ppm | Verify molecular formula |
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodology : Screen for cyclooxygenase (COX-1/COX-2) inhibition using enzyme-linked immunosorbent assays (ELISA) at 10–100 µM concentrations . Pair with cytotoxicity assays (e.g., MTT on cancer cell lines) to identify therapeutic windows.
Advanced Research Questions
Q. How does the 6-chloropyridazine moiety influence structure-activity relationships (SAR) in proline derivatives?
- Methodology : Synthesize analogs (e.g., 3-azabicyclo[4.1.0]hept-1-ylamine derivatives ) and compare bioactivity. Use computational docking (AutoDock Vina) to map interactions with targets like NADK2 (linked to proline metabolism in cancer ). Replace chlorine with fluorophenyl groups to assess halogen-dependent potency .
| Derivative | Target Affinity (IC50) | Key Interaction |
|---|---|---|
| 6-Chloropyridazin-3-yl | 15.8 µM | Halogen bonding |
| Pyrazin-2-yl | 72.3 µM | π-π stacking |
Q. What in vivo models are appropriate for studying the therapeutic potential of this compound?
- Methodology : Use xenograft mouse models (e.g., pancreatic cancer ) with intraperitoneal dosing (10–50 mg/kg). Monitor tumor growth via bioluminescence and serum proline levels via LC-MS. Ethical approval (e.g., EMA guidelines ) is required for animal studies.
Q. How can contradictory data on proline metabolism be resolved in studies involving this compound?
- Methodology : Combine transcriptomic analysis (qRT-PCR for P5CS, PDH genes ) with metabolomics (GC-MS for proline levels). Use statistical tools (ANOVA with Tukey’s post-hoc test) to distinguish stress-induced vs. compound-specific metabolic changes .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodology : Optimize solvent systems (e.g., DMSO/water gradients) and employ high-throughput screening (HTS) with robotic crystallography platforms. Use SHELXD for phase resolution in low-symmetry space groups .
Methodological Notes
- Data Validation : Always cross-reference NMR/HRMS with crystallographic data to avoid misassignment .
- Ethical Compliance : Adhere to EMA or institutional guidelines for in vivo work, including protocol pre-approval and 3R principles (Replacement, Reduction, Refinement) .
- Conflict Resolution : For conflicting bioactivity data, use dose-response curves (IC50/EC50) and mechanistic studies (e.g., siRNA knockdown of proline transporters ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
